Cas no 103674-15-3 (5α-Pregnan-3β, 20β-diol-20-sulphate)

5α-Pregnan-3β, 20β-diol-20-sulphate Chemical and Physical Properties
Names and Identifiers
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- Pregnane-3,20-diol, 20-(hydrogen sulfate), (3β,5α,20R)- (9CI)
- 5α-Pregnan-3β, 20β-diol-20-sulphate
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- Inchi: 1S/C21H36O5S/c1-13(26-27(23,24)25)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22H,4-12H2,1-3H3,(H,23,24,25)/t13-,14+,15+,16+,17-,18+,19+,20+,21-/m1/s1
- InChI Key: NOGKXXMAHGCQBS-XFHAOOBSSA-N
- SMILES: C[C@]12CC[C@]3([H])[C@]4(CC[C@H](O)C[C@]4([H])CC[C@@]3([H])[C@]1([H])CC[C@]2([H])[C@@H](C)OS(O)(=O)=O)C
5α-Pregnan-3β, 20β-diol-20-sulphate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P705180-10mg |
5α-Pregnan-3β, 20β-diol-20-sulphate |
103674-15-3 | 10mg |
$1499.00 | 2023-05-17 | ||
TRC | P705180-1mg |
5α-Pregnan-3β, 20β-diol-20-sulphate |
103674-15-3 | 1mg |
$190.00 | 2023-05-17 |
5α-Pregnan-3β, 20β-diol-20-sulphate Related Literature
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Additional information on 5α-Pregnan-3β, 20β-diol-20-sulphate
Comprehensive Analysis of 5α-Pregnan-3β, 20β-diol-20-sulphate (CAS No. 103674-15-3): Structure, Function, and Research Applications
5α-Pregnan-3β, 20β-diol-20-sulphate (CAS No. 103674-15-3) is a steroid derivative that has garnered significant attention in biochemical and pharmacological research. This compound belongs to the family of neurosteroids, which are endogenous or synthetic steroids that modulate neuronal excitability through interactions with neurotransmitter receptors. The unique sulfated modification at the C-20 position enhances its water solubility and biological activity, making it a subject of interest for studies on neuroprotection, GABAergic modulation, and metabolic pathways.
Recent advancements in steroid biochemistry have highlighted the role of 5α-Pregnan-3β, 20β-diol-20-sulphate in modulating the gamma-aminobutyric acid (GABA) receptor, a key target for anxiolytic and sedative effects. Researchers are particularly intrigued by its potential applications in neurological disorders, such as epilepsy, anxiety, and neurodegenerative diseases. The compound's ability to cross the blood-brain barrier further underscores its therapeutic potential, aligning with current trends in precision medicine and neuropharmacology.
From a structural perspective, 5α-Pregnan-3β, 20β-diol-20-sulphate features a pregnane skeleton with hydroxyl groups at the 3β and 20β positions, coupled with a sulfate ester at C-20. This configuration contributes to its steric hindrance and electrochemical properties, which are critical for its interactions with ion channels and enzymatic systems. Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) are commonly employed to characterize its purity and stability, addressing the growing demand for high-quality reference standards in research.
The compound's relevance extends to endocrinology, where it is studied for its role in steroid hormone metabolism. With increasing public interest in hormonal balance and stress-related disorders, 5α-Pregnan-3β, 20β-diol-20-sulphate has become a focal point for investigations into adrenal function and HPA axis regulation. These studies often intersect with popular health topics like adaptogenic supplements and stress resilience, making the compound a bridge between academic research and consumer wellness trends.
In the context of drug discovery, CAS No. 103674-15-3 serves as a valuable intermediate for synthesizing analogs with improved pharmacokinetic profiles. Its sulfate moiety offers a strategic handle for prodrug development, a hot topic in biopharmaceutical innovation. Additionally, the rise of computational chemistry tools has enabled virtual screening of 5α-Pregnan-3β, 20β-diol-20-sulphate derivatives, accelerating the identification of candidates for central nervous system (CNS) therapeutics.
Environmental and sustainability-driven research also benefits from studies on this compound, particularly in understanding steroid degradation pathways in ecosystems. As concerns grow over pharmaceutical pollution, the biodegradability of sulfated steroids like 5α-Pregnan-3β, 20β-diol-20-sulphate is being explored to mitigate ecological impacts—a niche yet rapidly evolving field.
To summarize, 5α-Pregnan-3β, 20β-diol-20-sulphate (CAS No. 103674-15-3) exemplifies the convergence of basic science and applied research. Its multifaceted applications—from neuroscience to green chemistry—reflect the compound's versatility and align with contemporary scientific priorities. For researchers and industry professionals, this steroid derivative represents both a tool for mechanistic studies and a springboard for innovation in healthcare and environmental science.
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